molecular formula C21H15ClN4O5S B10970747 methyl 3-chloro-6-[({4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1-benzothiophene-2-carboxylate

methyl 3-chloro-6-[({4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1-benzothiophene-2-carboxylate

Cat. No.: B10970747
M. Wt: 470.9 g/mol
InChI Key: ILVZJNAMSMZXKO-UHFFFAOYSA-N
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Description

METHYL 3-CHLORO-6-({4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound featuring a benzothiophene core, a pyrazole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-CHLORO-6-({4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the chloro and carboxylate groups. The pyrazole moiety is then attached through a series of condensation and substitution reactions. Common reagents used include chlorinating agents, carboxylating agents, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors, where the reactions are carefully controlled to optimize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-CHLORO-6-({4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted benzothiophene derivatives .

Scientific Research Applications

METHYL 3-CHLORO-6-({4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core and pyrazole moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Compounds with similar benzothiophene cores but different functional groups.

    Pyrazole derivatives: Compounds with pyrazole moieties and varying substituents.

Uniqueness

METHYL 3-CHLORO-6-({4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its combination of a benzothiophene core, a pyrazole moiety, and specific functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H15ClN4O5S

Molecular Weight

470.9 g/mol

IUPAC Name

methyl 3-chloro-6-[[4-[(4-nitropyrazol-1-yl)methyl]benzoyl]amino]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C21H15ClN4O5S/c1-31-21(28)19-18(22)16-7-6-14(8-17(16)32-19)24-20(27)13-4-2-12(3-5-13)10-25-11-15(9-23-25)26(29)30/h2-9,11H,10H2,1H3,(H,24,27)

InChI Key

ILVZJNAMSMZXKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)[N+](=O)[O-])Cl

Origin of Product

United States

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